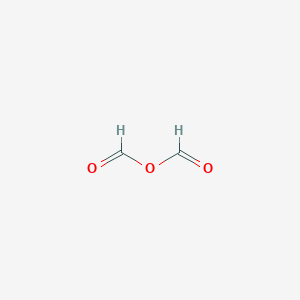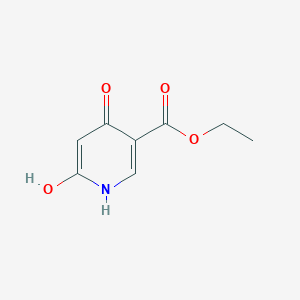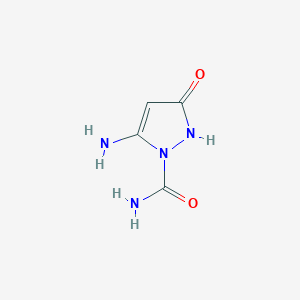
Naphtho(2,3-j)fluoranthene
Übersicht
Beschreibung
Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound consisting of multiple fused aromatic rings, making it a significant subject of study in organic chemistry and environmental science .
Wissenschaftliche Forschungsanwendungen
Naphtho(2,3-j)fluoranthene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and organic electronics due to its unique photophysical properties
Wirkmechanismus
Naphtho[2,3-j]fluoranthene, also known as Naphtho(2,3-j)fluoranthene, is a complex organic compound with the molecular formula C24H14 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which naphtho[2,3-j]fluoranthene belongs, often interact with cellular components and can cause mutagenic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho(2,3-j)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrogenation and cycloisomerization of suitable aromatic compounds using catalysts such as palladium sulfide on barium carbonate .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its applications. it can be synthesized in laboratories for research purposes using advanced organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho(2,3-j)fluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted and oxygenated derivatives of this compound, which can be further utilized in different applications .
Vergleich Mit ähnlichen Verbindungen
- Benzo(a)pyrene
- Chrysene
- Fluoranthene
Comparison: Naphtho(2,3-j)fluoranthene is unique due to its specific ring structure and the positions of its fused aromatic rings. This structural uniqueness imparts distinct chemical and physical properties, making it different from other polycyclic aromatic hydrocarbons like Benzo(a)pyrene, Chrysene, and Fluoranthene .
Eigenschaften
IUPAC Name |
hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174481 | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205-83-4 | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges in synthesizing Naphtho[2,3-j]fluoranthene and how have researchers overcome them?
A1: Synthesizing Naphtho[2,3-j]fluoranthene, along with other benzo[j]fluoranthene derivatives, presents specific challenges due to the need for ring formation and dehydrogenation. Researchers successfully synthesized these compounds using palladium sulfide on barium carbonate as a catalyst. This catalyst facilitated both dehydrogenation and cycloisomerisation reactions. [] Additionally, sulfuric acid proved useful for achieving cycloisomerisation without dehydrogenation. [] This highlights the importance of catalyst selection and reaction conditions in successfully synthesizing these complex polycyclic aromatic hydrocarbons.
Q2: How does the presence of five-membered rings within polycyclic aromatic hydrocarbons (PAHs) like Naphtho[2,3-j]fluoranthene influence their isomeric distributions?
A2: Research suggests that five-membered rings within PAHs, whether internally or externally fused, can facilitate rapid isomerization. [] This rapid isomerization could explain the observed invariance in relative abundances of specific isomers across various fuel types and reactor configurations. While this holds true for C16H10 isomers like fluoranthene, aceanthrylene, and acephenanthrylene, other PAH isomer families, including those like Naphtho[2,3-j]fluoranthene, do not exhibit such agreement between experimental and computed equilibrium distributions. [] This suggests that isomerization mechanisms involving five-membered rings might be less significant in these larger PAH systems compared to other processes like ethylene migration or internal five-membered ring rearrangements. Further research is needed to fully understand the specific isomerization pathways in these larger PAHs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















